
1-(3-Chloropropyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 116445-61-5 . It has a molecular weight of 175.61 and its IUPAC name is 1-(3-chloropropyl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives has been reported in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives was synthesized and their biological activity was evaluated .Molecular Structure Analysis
The molecular structure of 1-(3-Chloropropyl)pyrrolidine-2,5-dione contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Chloropropyl)pyrrolidine-2,5-dione are not detailed in the search results, pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a solid at room temperature . Its molecular formula is C7H10ClNO2 .Applications De Recherche Scientifique
Bioconjugation
Summary of Application
Bioconjugation techniques use “1-(3-Chloropropyl)pyrrolidine-2,5-dione” to attach biomolecules to surfaces or other molecules, which is essential for developing diagnostic tools and targeted therapies.
Methods of Application
The compound is reacted with proteins, antibodies, or other biomolecules to create conjugates that retain biological activity and have enhanced properties for specific applications.
Results and Outcomes
The bioconjugates are evaluated for their stability, specificity, and functionality. The success of bioconjugation is often demonstrated through assays that measure the binding efficiency and activity of the conjugates.
These additional applications demonstrate the broad utility of “1-(3-Chloropropyl)pyrrolidine-2,5-dione” in various scientific disciplines, contributing to advancements in technology and medicine .
Carbonic Anhydrase Inhibition
Summary of Application
“1-(3-Chloropropyl)pyrrolidine-2,5-dione” derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in many physiological processes, which is a target for treating various diseases .
Methods of Application
Derivatives of the compound are synthesized and tested against different isoforms of carbonic anhydrase to evaluate their inhibitory potency.
Results and Outcomes
The inhibition of carbonic anhydrase by these derivatives has shown potential therapeutic applications, with some derivatives exhibiting low nanomolar inhibitory concentrations.
Antibacterial Research
Summary of Application
Research into novel antibacterial agents has identified “1-(3-Chloropropyl)pyrrolidine-2,5-dione” derivatives as potential inhibitors of bacterial penicillin-binding proteins, crucial for cell wall synthesis .
Methods of Application
These derivatives are synthesized and tested against various bacterial strains to assess their efficacy in inhibiting bacterial growth.
Results and Outcomes
Some derivatives have shown initial antibacterial activities against resistant strains of bacteria, indicating their potential as new antibacterial agents.
Advanced Battery Science and Technology
Summary of Application
In advanced battery science, “1-(3-Chloropropyl)pyrrolidine-2,5-dione” is investigated for its potential use in improving the performance and stability of batteries .
Safety And Hazards
Orientations Futures
While specific future directions for 1-(3-Chloropropyl)pyrrolidine-2,5-dione were not found in the search results, the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to be of great interest in drug discovery due to their versatility and potential for the treatment of various diseases .
Propriétés
IUPAC Name |
1-(3-chloropropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXFHKNBQFGQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588508 |
Source


|
| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
CAS RN |
116445-61-5 |
Source


|
| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)
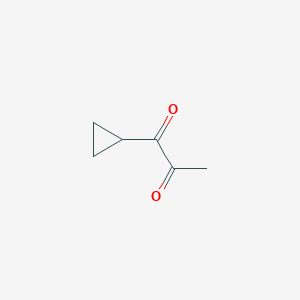
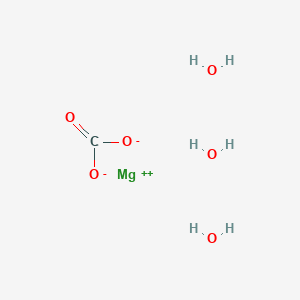

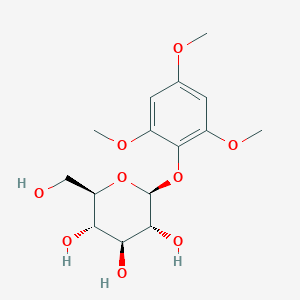
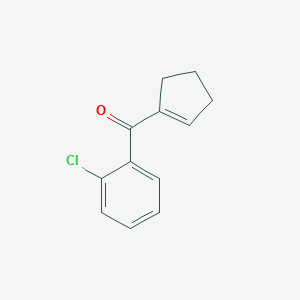
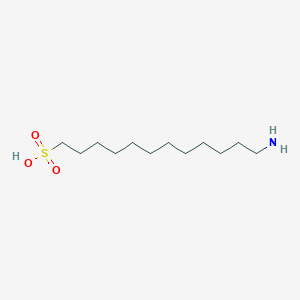
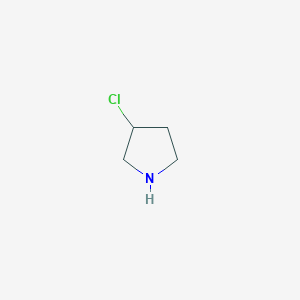
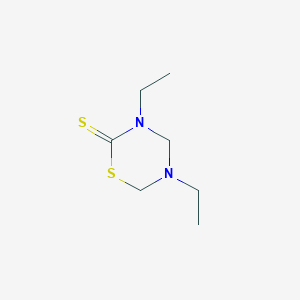
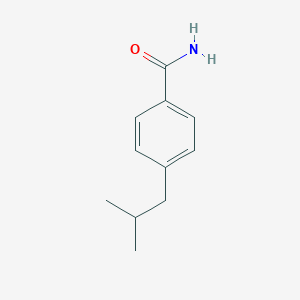
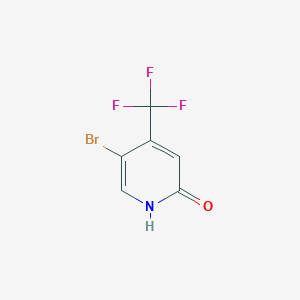
![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)